molecular formula C49H50N6O5 B12775025 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)- CAS No. 183855-10-9

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)-

Cat. No.: B12775025
CAS No.: 183855-10-9
M. Wt: 803.0 g/mol
InChI Key: LFGJUVNTHXGQFQ-KTKZDIBBSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)-: is a complex organic compound with a molecular formula of C41H38N6O5S2 and a molecular weight of 758.908 g/mol . This compound features a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of multiple functional groups, including hydroxyl, oxo, and pyridinyl groups, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)- involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the diazepine ring: This step typically involves the cyclization of a precursor molecule containing two amino groups and a carbonyl group.

    Introduction of the phenylmethyl groups: This is achieved through a Friedel-Crafts alkylation reaction.

    Addition of the hydroxyl groups: This can be done via oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the pyridinyl groups: This step involves nucleophilic substitution reactions where the pyridinyl groups are introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to speed up the reactions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)-: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The pyridinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)-: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4,6-dimethyl-2-pyridinyl)-: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to differences in their chemical reactivity and biological activity.

Properties

CAS No.

183855-10-9

Molecular Formula

C49H50N6O5

Molecular Weight

803.0 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-[(4,6-dimethylpyridin-2-yl)carbamoyl]phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide

InChI

InChI=1S/C49H50N6O5/c1-31-21-33(3)50-43(23-31)52-47(58)39-19-11-17-37(25-39)29-54-41(27-35-13-7-5-8-14-35)45(56)46(57)42(28-36-15-9-6-10-16-36)55(49(54)60)30-38-18-12-20-40(26-38)48(59)53-44-24-32(2)22-34(4)51-44/h5-26,41-42,45-46,56-57H,27-30H2,1-4H3,(H,50,52,58)(H,51,53,59)/t41-,42-,45+,46+/m1/s1

InChI Key

LFGJUVNTHXGQFQ-KTKZDIBBSA-N

Isomeric SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=CC(=CC(=N5)C)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7)C

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=CC(=CC(=N5)C)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7)C

Origin of Product

United States

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